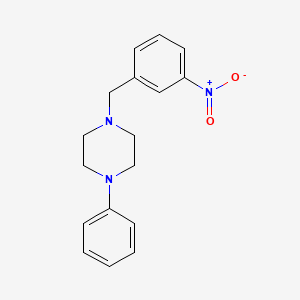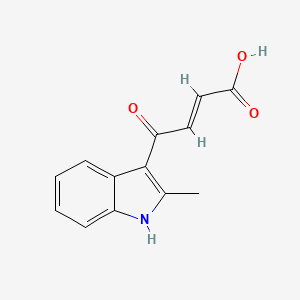
1-(3-nitrobenzyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(3-nitrobenzyl)-4-phenylpiperazine often involves complex organic reactions. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole demonstrates the nucleophilic substitution reactions that might be akin to the synthetic pathways of 1-(3-nitrobenzyl)-4-phenylpiperazine, highlighting the importance of specific reactants and conditions to achieve the desired product with high purity and yield (Sparke et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(3-nitrobenzyl)-4-phenylpiperazine has been extensively studied using X-ray diffraction methods. For example, investigations into N-phenyl-4-nitrobenzylamine and related compounds have provided insights into the crystalline structure and molecular arrangements, which are crucial for understanding the physical and chemical behavior of these compounds (Iwasaki et al., 1988).
Chemical Reactions and Properties
The chemical reactivity of nitrobenzyl compounds, including those similar to 1-(3-nitrobenzyl)-4-phenylpiperazine, involves various transformations under different conditions. The cleavage of C-P bonds in the presence of sodium hydroxide in nitrobenzyl(α-amino)phosphonic acids demonstrates the potential chemical reactions that such compounds can undergo, leading to the formation of azoxybenzene and azobenzene derivatives (Boduszek & Halama, 1998).
Physical Properties Analysis
The physical properties of 1-(3-nitrobenzyl)-4-phenylpiperazine and similar compounds can be elucidated through the study of their crystal structures. The analysis of 4-nitrobenzylphosphonic acid provides a comparison of intermolecular interactions within the crystal structure, contributing to the understanding of the stability and physical characteristics of these molecules (Wilk et al., 2014).
Chemical Properties Analysis
Investigating the chemical properties of 1-(3-nitrobenzyl)-4-phenylpiperazine involves understanding its reactivity, interaction with other substances, and potential applications. Research on the reactivity of nitrosoimines with organolithiums provides insight into the chemical behavior and transformations that similar nitrobenzyl compounds might undergo, shedding light on their functional group interactions and potential for forming new compounds (Hisaoka et al., 1975).
Mécanisme D'action
Target of Action
Benzyl compounds are known to interact with various proteins and enzymes in the body . The specific targets would depend on the exact structure of the compound and its functional groups.
Mode of Action
Benzyl compounds generally undergo reactions at the benzylic position, which can be resonance stabilized . This allows for various types of reactions, including free radical reactions, nucleophilic substitutions, and oxidations . The nitro group in the compound could potentially undergo reduction to form an amine , which could further influence its interaction with its targets.
Biochemical Pathways
Benzyl compounds can participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Benzyl compounds are generally known to have good bioavailability due to their lipophilic nature .
Result of Action
Based on the known reactivities of benzyl compounds, it can be speculated that this compound could potentially interact with various proteins and enzymes, leading to changes in cellular functions .
Action Environment
The action, efficacy, and stability of 1-(3-nitrobenzyl)-4-phenylpiperazine could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its reactivity . Additionally, the presence of other molecules could potentially affect the compound’s interactions with its targets.
Propriétés
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCRAJMTPDPXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrobenzyl)-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]acetic acid](/img/structure/B5618131.png)
![N-[3-(2-furyl)propyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5618142.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-phenoxypropanamide](/img/structure/B5618148.png)
![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)
![2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)
![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)
![3-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5618168.png)

![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)
![1-(cyclohexylmethyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5618188.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5618198.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-8-methoxy-3-chromanecarboxamide](/img/structure/B5618204.png)